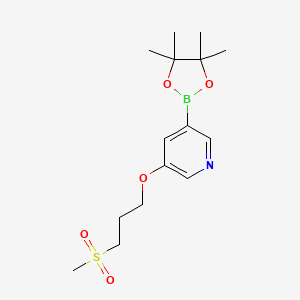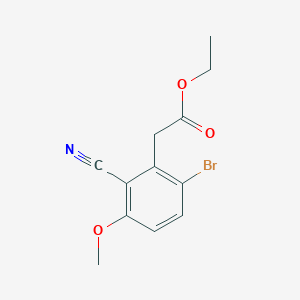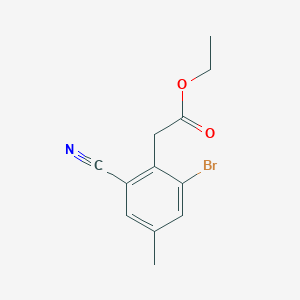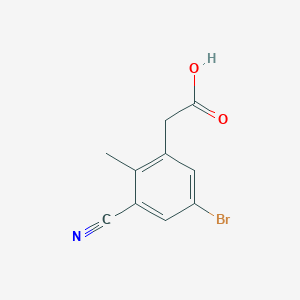
5-Bromo-3-cyano-2-methylphenylacetic acid
Descripción general
Descripción
5-Bromo-3-cyano-2-methylphenylacetic acid (5-BCMPA) is an organic compound that has become increasingly popular in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
5-Bromo-3-cyano-2-methylphenylacetic acid is a substrate for a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. When 5-Bromo-3-cyano-2-methylphenylacetic acid is metabolized by these enzymes, it is converted to a variety of metabolites, including 5-bromo-3-cyano-2-hydroxymethylphenylacetic acid, which is a potent inhibitor of cytochrome P450 enzymes. This inhibition can lead to changes in drug metabolism, which can affect the pharmacokinetics and pharmacodynamics of drugs.
Biochemical and Physiological Effects
5-Bromo-3-cyano-2-methylphenylacetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of drugs. Additionally, 5-Bromo-3-cyano-2-methylphenylacetic acid has been shown to inhibit the activity of a number of other enzymes, including acetylcholinesterase, which can affect the release of neurotransmitters in the brain. 5-Bromo-3-cyano-2-methylphenylacetic acid has also been shown to have an effect on the expression of genes involved in drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-3-cyano-2-methylphenylacetic acid has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is readily available. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to using 5-Bromo-3-cyano-2-methylphenylacetic acid in lab experiments. It can be toxic in high concentrations, and it can interfere with the activity of enzymes. Additionally, it can be difficult to accurately measure its concentration in a solution.
Direcciones Futuras
The potential future directions for 5-Bromo-3-cyano-2-methylphenylacetic acid include further study of its biochemical and physiological effects, as well as its potential applications in drug metabolism and drug discovery. Additionally, 5-Bromo-3-cyano-2-methylphenylacetic acid could be used to study the structure and function of proteins, as well as to study the activity of enzymes involved in drug metabolism. Finally, 5-Bromo-3-cyano-2-methylphenylacetic acid could be used to study the effects of environmental toxins on drug metabolism.
Aplicaciones Científicas De Investigación
5-Bromo-3-cyano-2-methylphenylacetic acid has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a chromogenic reagent in analytical chemistry, and as a fluorescent label in fluorescence microscopy. It has also been used as a substrate for enzyme assays and as a model for studying enzyme kinetics. Additionally, 5-Bromo-3-cyano-2-methylphenylacetic acid has been used to study the structure and function of proteins, as well as to study the activity of enzymes involved in the metabolism of drugs.
Propiedades
IUPAC Name |
2-(5-bromo-3-cyano-2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-7(4-10(13)14)2-9(11)3-8(6)5-12/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZOHLZRIQNNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C#N)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-cyano-2-methylphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





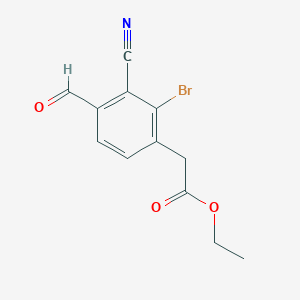
![Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B1414052.png)





